Methyl 1-methyl-6-oxopiperidine-2-carboxylate

描述

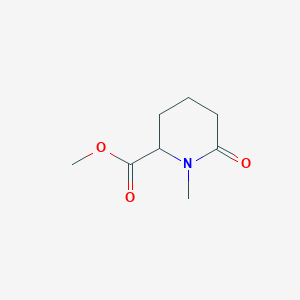

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3. It is a piperidine derivative, characterized by a piperidine ring with a methyl group at the first position, a keto group at the sixth position, and a carboxylate ester group at the second position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-6-oxopiperidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine-2,6-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions

Methyl 1-methyl-6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives

科学研究应用

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Purification processes such as distillation or crystallization are utilized to achieve the desired purity levels.

Scientific Research Applications

Methyl 1-methyl-6-oxopiperidine-2-carboxylate has a broad range of applications across various fields:

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Studies

Research indicates that this compound is utilized in studies focused on enzyme mechanisms and metabolic pathways. Its potential as an enzyme inhibitor makes it valuable for investigating biochemical processes.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 5.2 | |

| Butyrylcholinesterase | Non-competitive | 3.8 |

Medicinal Chemistry

This compound is being investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in a mouse model of neurodegeneration. The treatment resulted in reduced neuronal apoptosis and improved cognitive function, assessed through behavioral tests.

作用机制

The mechanism of action of methyl 1-methyl-6-oxopiperidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with receptors or other proteins, influencing biological pathways and cellular processes .

相似化合物的比较

Similar Compounds

Methyl 6-oxopiperidine-2-carboxylate: Similar structure but lacks the methyl group at the first position.

Methyl 1-methyl-6-oxopyridine-3-carboxylate: Contains a pyridine ring instead of a piperidine ring

Uniqueness

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is unique due to the presence of both a methyl group and a keto group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

生物活性

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a piperidine ring with a methyl group at the first position and a keto group at the sixth position, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a substrate in enzymatic reactions, influencing metabolic pathways. The compound's keto group allows for oxidation and reduction reactions, making it versatile in synthetic applications.

Key Mechanisms:

- Enzyme Interaction : Acts as a substrate for specific enzymes, facilitating biochemical reactions.

- Receptor Modulation : Potentially interacts with cellular receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.

Comparative Analysis with Similar Compounds

The compound's biological activity can be compared with similar piperidine derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 6-Oxopiperidine-2-Carboxylate | Lacks methyl group at the first position | Limited neuropharmacological effects |

| Methyl 1-Methyl-4-Oxopiperidine | Different positioning of functional groups | Higher neuroactivity |

常见问题

Q. How can researchers optimize the multi-step synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate to achieve high yield and purity?

Answer:

- Key Variables to Control :

- Temperature : Exothermic steps require precise cooling (e.g., 0–5°C for acylations).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) for esterification or cyclization steps.

- Optimization Strategies :

- Employ Design of Experiments (DoE) to test variable interactions (e.g., solvent/temperature matrix).

- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) for intermediate purity checks .

- Isolate intermediates via column chromatography with gradient elution to minimize side products.

- Yield Enhancement :

- Quench reactive intermediates (e.g., acyl chlorides) promptly to avoid decomposition.

- Use anhydrous conditions for steps involving moisture-sensitive reagents .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- Primary Techniques :

- ¹H/¹³C NMR : Assign signals for the piperidine ring (e.g., δ 2.5–3.5 ppm for N-methyl groups) and ester carbonyl (δ ~170 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and lactam carbonyl (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOCH₃).

- Purity Assessment :

- HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold).

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

Q. How can the puckering conformation of the piperidine ring in this compound be quantitatively analyzed?

Answer:

- Crystallographic Approach :

- Software Tools :

- Dynamic Effects :

- Use VT-NMR (Variable Temperature NMR) to study ring-flipping kinetics in solution .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer:

- Cross-Validation Strategies :

- Refinement Checks :

Q. What advanced computational tools can predict the reactivity of Methyl 1-methyl-6-oxopione-2-carboxylate in nucleophilic reactions?

Answer:

- Quantum Mechanical Methods :

- Perform DFT Calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons) .

- Simulate transition states for nucleophilic attack using Gaussian or ORCA software.

- Docking Studies :

- Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for bioactivity testing .

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

Answer:

- Structure-Activity Relationship (SAR) Workflow :

- Derivatization : Introduce substituents at the 2-carboxylate or 1-methyl positions via alkylation/acylation .

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetic assays.

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .

- Ethical Compliance :

- Adhere to institutional review protocols for bioactivity data, ensuring reproducibility and transparency .

属性

IUPAC Name |

methyl 1-methyl-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXVTTTXQNAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。